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Compound of Interest

Compound Name: G-5555 hydrochloride

Cat. No.: B10800128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of G-5555
hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in mouse

models. The following sections detail its mechanism of action, pharmacokinetic and toxicity

profiles, and established protocols for efficacy studies.

Mechanism of Action
G-5555 is a high-affinity, orally bioavailable inhibitor of group I PAKs (PAK1, 2, and 3), with a Ki

of 3.7 nM for PAK1.[1] It demonstrates high selectivity, inhibiting only a small number of other

kinases at effective concentrations.[1] The signaling pathways influenced by PAKs are crucial

in cellular processes such as proliferation, migration, and survival.[2] G-5555 exerts its anti-

tumor effects by inhibiting these pathways, which are often dysregulated in cancer. A key

downstream substrate of PAK1/2 is MEK1, and G-5555 has been shown to inhibit the

phosphorylation of MEK1 at S298 in vivo.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative data for G-5555 hydrochloride derived

from in vivo mouse studies.

Table 1: Pharmacokinetic Parameters of G-5555 in Mice
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Parameter Value
Route of
Administration

Dose Reference

Bioavailability (F) 80% Oral (p.o.) 25 mg/kg [1][2]

Half-life (t½) 53 minutes Intravenous (i.v.) 2 mg/kg [2]

Blood Clearance

(CLblood)
24.2 mL/min/kg Intravenous (i.v.) 2 mg/kg [2]

Area Under the

Curve (AUC)
30 µM·h Oral (p.o.) 25 mg/kg [1][2]

Table 2: In Vivo Efficacy of G-5555 in Xenograft Mouse Models

Xenograft Model Dose and Schedule Efficacy Reference

H292 (Non-Small Cell

Lung Cancer)
25 mg/kg, b.i.d., oral

60% tumor growth

inhibition
[1][3][4]

MDAMB-175 (PAK1

amplified Breast

Cancer)

25 mg/kg, b.i.d., oral
60% tumor growth

inhibition
[1][3]

Table 3: Toxicity Profile of G-5555 in Mice

Dose Observation Reference

> 25 mg/kg b.i.d. Not tolerated [3]

> 30 mg/kg q.d. Not tolerated [3]

40 and 50 mg/kg q.d.

Death of the majority of study

animals within 2-4 hours after

dosing

[3]

10 µM (in vitro)
<50% inhibition of hERG

channel
[2][4]
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Experimental Protocols
In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of G-5555 in

mouse xenograft models.

1. Animal Models and Cell Lines:

Animals: Immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old.

Cell Lines: H292 (NSCLC) or MDAMB-175 (PAK1 amplified breast cancer) cells are

commonly used.[1][3][4]

2. Tumor Implantation:

Harvest cultured cancer cells during their exponential growth phase.

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Randomization:

Allow tumors to grow to a palpable size, typically 100-200 mm³.

Randomize mice into treatment and control groups (n ≥ 5 per group).

4. G-5555 Formulation and Administration:

Formulation: While the specific vehicle is not detailed in the provided results, a common

vehicle for oral gavage is 0.5% hydroxypropyl methylcellulose (HPMC) in water.

Dosing: Administer G-5555 hydrochloride orally (p.o.) at a dose of 25 mg/kg twice daily

(b.i.d.).[1][3][4] The vehicle is administered to the control group.

5. Monitoring and Endpoints:

Measure tumor volume and body weight twice weekly.
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Tumor volume can be calculated using the formula: (Length x Width²) / 2.

The primary endpoint is typically significant tumor growth inhibition in the treatment group

compared to the control group.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).[4]

6. Pharmacodynamic (PD) Biomarker Analysis:

To confirm target engagement, tumors can be analyzed for the phosphorylation status of

MEK1 (S298), a downstream substrate of PAK1/2.[1][2][3]

Collect tumors and blood at specified time points (e.g., 6 hours) after the final dose.[2]

Analyze protein lysates from tumors by Western blot to assess pMEK S298 levels.

Dose-Finding Pharmacodynamic Study
This protocol is designed to establish the relationship between the dose of G-5555 and its

effect on the target biomarker in vivo.

1. Animal Model and Tumor Implantation:

Use nude mice bearing H292 NSCLC xenografts as described above.

2. Dosing:

Administer a single oral dose of G-5555 at a range of concentrations (e.g., 10, 20, and 30

mg/kg).[2]

3. Sample Collection:

At a predetermined time point post-dose (e.g., 6 hours), collect tumors and blood samples.[2]

4. Analysis:

Analyze the blood for circulating drug levels to determine exposure.
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Analyze tumor lysates for the level of pMEK S298 to assess target modulation.[2]

Correlate the drug dose and exposure with the reduction in the pMEK biomarker.

Visualizations
Signaling Pathway of G-5555 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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